molecular formula C15H21NO4S B15101716 N-(1,1-dioxothiolan-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide

N-(1,1-dioxothiolan-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide

Cat. No.: B15101716
M. Wt: 311.4 g/mol
InChI Key: UGKHQTMJMZCEHA-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide (IUPAC name) is a synthetic small molecule characterized by a sulfolane (1,1-dioxothiolan) ring linked to an acetamide backbone and a 2,4,6-trimethylphenoxy group. This compound, referenced in literature as CPN-9 , is a potent activator of the Nrf2/ARE (nuclear factor erythroid 2-related factor 2/antioxidant response element) pathway, a critical regulator of cellular defense against oxidative stress . Its mechanism involves stabilizing Nrf2, enabling translocation to the nucleus and subsequent transcription of antioxidant enzymes like glutathione S-transferase and NAD(P)H quinone oxidoreductase 1 . Structural features such as the sulfolane moiety and electron-rich trimethylphenoxy group contribute to its redox-modulating properties, positioning it as a candidate for therapeutic applications in neurodegenerative diseases (e.g., ALS) and conditions linked to oxidative damage .

Properties

Molecular Formula

C15H21NO4S

Molecular Weight

311.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide

InChI

InChI=1S/C15H21NO4S/c1-10-6-11(2)15(12(3)7-10)20-8-14(17)16-13-4-5-21(18,19)9-13/h6-7,13H,4-5,8-9H2,1-3H3,(H,16,17)

InChI Key

UGKHQTMJMZCEHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)OCC(=O)NC2CCS(=O)(=O)C2)C

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula: C15H19N3O3S
  • Molecular Weight: 319.39 g/mol

N-(1,1-dioxothiolan-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide exhibits biological activity primarily through its interactions with cellular pathways associated with inflammation and cancer. The dioxothiolan moiety is known for its ability to modulate redox states within cells, potentially influencing oxidative stress responses.

Antioxidant Activity

Research indicates that compounds containing thiolane structures can exhibit significant antioxidant properties. This activity is crucial in protecting cells from oxidative damage, which is implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that derivatives of thiolane can inhibit pro-inflammatory cytokines. This suggests that this compound may possess anti-inflammatory properties that could be beneficial in treating conditions characterized by chronic inflammation.

Anticancer Potential

Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
Anti-inflammatoryInhibits cytokine production
AnticancerInduces apoptosis in cancer cells

Table 2: Comparative Analysis with Related Compounds

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
This compoundModerateHighModerate
N-acetylcysteineHighModerateLow
CurcuminModerateHighHigh

Case Study 1: In Vitro Evaluation of Antioxidant Properties

A study conducted on various thiolane derivatives demonstrated that this compound exhibited a notable reduction in reactive oxygen species (ROS) levels in human cell lines. The results indicated a concentration-dependent effect on ROS scavenging activity.

Case Study 2: Assessment of Anti-inflammatory Effects

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced levels of TNF-alpha and IL-6. This suggests a potential therapeutic application in managing inflammatory diseases.

Comparison with Similar Compounds

The structural and functional attributes of N-(1,1-dioxothiolan-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide are best contextualized against related acetamide derivatives and Nrf2 activators. Below is a detailed analysis:

Structural Analogues
Compound Name Core Structure Key Substituents Biological Target Efficacy/Applications Reference
This compound Acetamide 1,1-dioxothiolan, 2,4,6-trimethylphenoxy Nrf2/ARE pathway Activates antioxidant genes; potential ALS therapy
N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide Acetamide Pyridyl-thiazole, 2,4,6-trimethylphenoxy Nrf2/ARE pathway Selective oxidative stress protection; comparable Nrf2 activation but lacks sulfolane moiety
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazinone Bromophenyl, methoxybenzyl FPR2 receptor Induces calcium mobilization/chemotaxis in neutrophils; immune modulation
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Acetamide Trifluoromethylbenzothiazole, trimethoxyphenyl Undisclosed (patented) Likely anticancer or antimicrobial due to trifluoromethyl/trimethoxy groups
N-(1,3-thiazol-2-yl)-2-(2,4,6-trimethylphenyl)acetamide Acetamide Thiazolyl, trimethylphenyl Structural ligand/coordination chemistry Used in crystal engineering; no direct therapeutic role reported

Key Structural Insights :

  • Trimethylphenoxy groups are conserved in Nrf2 activators (e.g., CPN-9 and its thiazole variant), suggesting this substituent is critical for binding Keap1 (Nrf2 inhibitor) .
  • Halogenated or methoxy-substituted derivatives (e.g., bromophenyl, trifluoromethyl) prioritize receptor-specific interactions (e.g., FPR2) over broad antioxidant effects .
Functional Comparisons

A. Nrf2/ARE Pathway Activation :

  • CPN-9 and its thiazole-pyridyl analogue () both activate Nrf2, but CPN-9’s sulfolane ring may confer higher metabolic stability than the thiazole variant, which has a shorter plasma half-life in preclinical models .
  • Sulforaphane (natural Nrf2 activator) requires higher concentrations (µM range) for efficacy compared to synthetic CPN-9, which operates at nM levels .

B. Therapeutic Potential:

  • Unlike FPR-targeting pyridazinones () or pesticidal chloroacetamides (), CPN-9 is explicitly designed for neurodegenerative diseases, with in vivo data showing protection against motor neuron degeneration in ALS models .
  • N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2,4,6-trimethylphenoxy)acetamide (), a structural analog with a dimethylaminobenzyl group, may exhibit enhanced blood-brain barrier penetration due to the tertiary amine, though comparative efficacy data are lacking .

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